molecular formula C8H4BrCl B6156717 1-bromo-2-chloro-4-ethynylbenzene CAS No. 313511-09-0

1-bromo-2-chloro-4-ethynylbenzene

Cat. No.: B6156717
CAS No.: 313511-09-0
M. Wt: 215.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-chloro-4-ethynylbenzene (C₈H₃BrCl) is a halogenated aromatic compound featuring a bromine atom at position 1, a chlorine atom at position 2, and an ethynyl group (–C≡CH) at position 4 of the benzene ring. This unique combination of substituents confers distinct electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions . The ethynyl group enhances reactivity toward metal-catalyzed transformations, while the halogens (Br and Cl) provide sites for nucleophilic substitution or further functionalization.

Properties

CAS No.

313511-09-0

Molecular Formula

C8H4BrCl

Molecular Weight

215.5

Purity

95

Origin of Product

United States

Preparation Methods

1-bromo-2-chloro-4-ethynylbenzene can be synthesized through several methods. One common synthetic route involves the electrophilic aromatic substitution of benzene derivatives. For instance, starting with 2-chloroaniline, the compound can be synthesized via diazotization followed by a Sandmeyer reaction . Another method involves the use of 4-chlorophenol and triphenylphosphine dibromide . Industrial production methods may vary, but they typically involve similar reaction conditions and reagents to ensure high yield and purity.

Chemical Reactions Analysis

1-bromo-2-chloro-4-ethynylbenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-bromo-2-chloro-4-ethynylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-2-chloro-4-ethynylbenzene primarily involves its reactivity as an electrophile in substitution reactions. The presence of bromine and chlorine atoms makes the benzene ring more susceptible to nucleophilic attack, facilitating various substitution reactions . The ethynyl group also allows for coupling reactions, expanding the compound’s versatility in synthetic chemistry.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The table below compares 1-bromo-2-chloro-4-ethynylbenzene with compounds sharing partial structural similarities:

Compound Name Molecular Formula Substituent Positions & Groups Key Differences & Reactivity Reference
1-Bromo-4-chloro-2-ethynylbenzene C₈H₃BrCl Br (1), Cl (4), –C≡CH (2) Halogen positions alter electronic effects; Cl at para to Br reduces steric hindrance compared to ortho substitution in the target compound.
1-Bromo-2-ethynylbenzene C₈H₅Br Br (1), –C≡CH (2) Lacks chlorine, reducing potential for dual halogen-directed reactivity. Simpler structure with fewer steric effects.
1-Chloro-2-ethynylbenzene C₈H₅Cl Cl (1), –C≡CH (2) Bromine replaced by chlorine; lower electronegativity of Cl affects substitution rates.
1-Bromo-4-chloro-2-ethylbenzene C₈H₈BrCl Br (1), Cl (4), –CH₂CH₃ (2) Ethyl group instead of ethynyl; lacks sp-hybridized carbon, limiting cross-coupling utility.
4-Chloro-1-(4-ethoxyphenyl)ethynyl-2-fluorobenzene C₁₅H₁₁ClFO Cl (4), F (2), –C≡C–(4-ethoxyphenyl) (1) Additional fluorine and ethoxyphenyl group enhance electronic diversity and solubility.

Positional Isomerism and Reactivity

  • Ortho vs. By contrast, 1-bromo-4-chloro-2-ethynylbenzene (Cl at para to Br) exhibits reduced steric hindrance, favoring faster reactions in some cases .
  • Ethynyl Group Impact: The ethynyl group at position 4 enables Sonogashira coupling to introduce aryl or alkyl groups, a feature absent in analogs like 1-bromo-4-chloro-2-ethylbenzene .

Electronic Effects

  • Electron-Withdrawing Halogens: The Br and Cl substituents withdraw electron density from the ring, activating the ethynyl group for nucleophilic attack. This effect is less pronounced in compounds lacking one halogen (e.g., 1-bromo-2-ethynylbenzene) .
  • Methoxy and Ethoxy Substituents : Compounds like 4-chloro-1-(4-ethoxyphenyl)ethynyl-2-fluorobenzene demonstrate how alkoxy groups donate electron density, counterbalancing halogen withdrawal and modifying reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.